N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that exhibits potential biological activities, making it of interest in medicinal chemistry. This compound features a furan ring, a pyridine moiety, and a morpholine group, which contribute to its unique properties and reactivity.
The compound can be synthesized through various organic reactions involving the respective precursors. Research on similar compounds indicates that derivatives of furan and pyridine are often explored for their pharmacological properties, particularly in the development of anticancer agents and other therapeutics.
This compound belongs to the class of amides and can be classified further based on its functional groups: it contains an aromatic benzamide structure, a morpholine ring, and a furan-substituted pyridine. These characteristics suggest potential applications in pharmaceuticals, particularly in drug design targeting specific biological pathways.
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multi-step synthetic routes, which may include:
The reaction conditions (such as temperature, solvents, and catalysts) need to be optimized for yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide can be represented as follows:
This formula indicates that the compound consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The structural integrity can be analyzed using X-ray crystallography or computational modeling to predict its three-dimensional conformation. The presence of functional groups such as amides and heterocycles influences its physical properties and biological activity.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is expected to participate in various chemical reactions typical for amides:
Each reaction's kinetics and mechanisms can be studied using spectroscopic methods or computational chemistry tools to provide insights into reaction pathways and product formation.
The mechanism of action for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is likely related to its interactions with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Quantitative structure–activity relationship (QSAR) studies can provide data on how variations in structure affect biological activity, helping to optimize lead compounds for therapeutic use.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is expected to have specific melting points, solubility profiles, and stability characteristics that are crucial for formulation development:
The chemical stability under different pH conditions, susceptibility to oxidation, and reactivity with nucleophiles are important parameters that define its utility in medicinal chemistry.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has potential applications in:
N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide (CAS: 2034341-34-7) represents a synthetically engineered small molecule tailored for targeted protein interaction studies. Its design aligns with contemporary trends in kinase inhibitor development, where morpholine motifs enhance solubility and modulate pharmacokinetic properties, as exemplified in clinical candidates like RAF709 [6]. The compound’s structural architecture—featuring a furan-pyridine core linked to a morpholine benzamide—positions it within explorations of allosteric modulation and protein degradation, key themes at recent forums such as the Drug Discovery Chemistry Europe 2025 conference [3].
This molecule has not yet progressed to clinical evaluation but embodies strategic approaches in addressing undruggable targets, particularly those involving protein-protein interactions or RAS-pathway dysregulation. Its emergence coincides with industry prioritization of heterocyclic compounds that balance cellular potency and drug-like properties, challenges highlighted in optimization campaigns for analogous kinase inhibitors [6]. Current computational and biophysical screening initiatives (e.g., EFMC-ASMC 2025 [9]) increasingly incorporate such hybrids to expand target coverage against oncological and inflammatory diseases.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁N₃O₃ |
Molecular Weight | 363.42 g/mol |
CAS Registry Number | 2034341-34-7 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
Calculated properties based on structural analysis [5].
The molecule integrates three pharmacophoric elements critical to modern inhibitor design:
Table 2: Pharmacophore Functional Mapping
Structural Element | Role in Bioactivity | Analogous Compounds |
---|---|---|
Furan ring | Hydrophobic pocket engagement | CID 600481 [4] |
Pyridine ring | Directional hydrogen bonding | CID 9800555 [2] |
Morpholine | Solubility & kinase hinge interaction | RAF709 [6] |
Benzamide carbonyl | Hydrogen-bond acceptor | CID 9800555 [2] |
The molecule’s calculated logP of ~3.2 (estimated) suggests moderate membrane permeability, aligning with industry benchmarks for central nervous system (CNS)-excluded therapeutics. Its topological polar surface area (TPSA) of 58.9 Ų further indicates suitability for intracellular targets, though potential P-glycoprotein efflux may limit bioavailability—a challenge addressable via prodrug strategies.
Table 3: Predicted Biological Targets
Target Class | Probability | Rationale |
---|---|---|
Kinases (e.g., BRAF) | High | Structural analogy to RAF709 [6] |
GPCRs (Class A) | Moderate | Furan affinity domains [8] |
Nuclear receptors | Low | Lack of steroidal scaffold |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1